REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]([NH2:7])=[S:6])([CH3:3])[CH3:2].[Br:8][CH2:9][C:10](=O)[C:11]([OH:13])=[O:12]>O1CCOCC1>[BrH:8].[CH:1]([NH:4][C:5]1[S:6][CH:9]=[C:10]([C:11]([OH:13])=[O:12])[N:7]=1)([CH3:3])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(=S)N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon reaching 80° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate as a white solid
|
Type
|
TEMPERATURE
|
Details
|
After 2 h of heating
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
collected
|
Name
|
|
Type
|
|
Smiles
|
Br.C(C)(C)NC=1SC=C(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |